

# physicochemical properties of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

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## Compound of Interest

Compound Name: 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B2392416

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## An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

### Executive Summary

**6-Bromo-4-hydroxyquinoline-3-carboxylic acid** is a heterocyclic organic compound built upon the 4-quinolone-3-carboxylic acid scaffold. This core structure is recognized as a "privileged structure" in medicinal chemistry, forming the foundation for numerous therapeutic agents, particularly in the antibacterial field.[1] This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals, providing a detailed examination of the essential physicochemical properties of this compound. Understanding these characteristics—solubility, acidity (pKa), and lipophilicity (LogP/D)—is paramount for its effective use as a key intermediate in the synthesis of novel bioactive molecules, including potential antimalarial and anticancer agents.[2] This document outlines not only the known properties but also provides robust, field-proven experimental protocols for their validation, ensuring scientific integrity and reproducibility.

## Molecular Identity and Structural Context

**6-Bromo-4-hydroxyquinoline-3-carboxylic acid** is a quinoline derivative characterized by a bromine substituent at the 6-position, a hydroxyl group at the 4-position, and a carboxylic acid at the 3-position. A critical structural aspect is its existence in a tautomeric equilibrium between

the 4-hydroxyquinoline form and the 4-oxo-1,4-dihydroquinoline (4-quinolone) form. The 4-quinolone tautomer is generally favored due to the stability of the amide-like system.

This compound's value in drug discovery is largely derived from its versatile scaffold, which allows for selective functionalization at multiple points, enabling the systematic modulation of its biological activity and pharmacokinetic profile.

## Core Physicochemical Properties

A thorough understanding of the physicochemical properties is the foundation for any application in medicinal chemistry, from designing synthetic routes to formulating for biological assays.

## Summary of Physicochemical Data

The key quantitative properties for **6-Bromo-4-hydroxyquinoline-3-carboxylic acid** are summarized below. These values are derived from computational models and supplier data, providing a strong baseline for experimental validation.

Property	Value	Source
CAS Number	98948-95-9	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Molecular Formula	C <sub>10</sub> H <sub>6</sub> BrNO <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Molecular Weight	268.06 g/mol	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>
Appearance	Colorless to off-white solid/powder	<a href="#">[6]</a>
XLogP3 (Computed)	2.5	<a href="#">[3]</a> <a href="#">[4]</a>
Polar Surface Area (PSA)	66.4 Å <sup>2</sup>	<a href="#">[3]</a> <a href="#">[4]</a>
Density (Predicted)	1.9 ± 0.1 g/cm <sup>3</sup>	<a href="#">[4]</a>
Flash Point (Predicted)	218.0 ± 28.7 °C	<a href="#">[4]</a>
Refractive Index (Predicted)	1.751	<a href="#">[4]</a>

## Solubility Profile

The solubility of a compound is a critical determinant of its utility in both chemical reactions and biological systems.

- **Aqueous Solubility:** The molecule is described as having limited or slight solubility in water.[4] [6] This is a logical consequence of its structure, which contains a large, relatively non-polar aromatic quinoline core. While the hydroxyl and carboxylic acid groups contribute polarity and hydrogen bonding capability, they are insufficient to overcome the hydrophobicity of the bicyclic system.
- **Organic Solvent Solubility:** It exhibits good solubility in polar aprotic organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and is less soluble in non-polar solvents like hexane.[6] This profile is typical for compounds of this nature and is crucial for its use in organic synthesis and for preparing stock solutions for in vitro screening.

## Acidity and pKa

**6-Bromo-4-hydroxyquinoline-3-carboxylic acid** is a diprotic acid, possessing two distinct acidic protons.

- **Carboxylic Acid Group (-COOH):** This is the more acidic of the two functional groups. Its pKa is predicted to be in the range of 3-5.[6] The acidity is enhanced by the electron-withdrawing nature of the adjacent quinolone ring system.
- **Enolic/Phenolic Hydroxyl Group (-OH):** The hydroxyl group at the C4 position exhibits acidic properties. Its pKa is predicted to be around 9-11.[6] This value is typical for a phenolic hydroxyl, and its deprotonation is stabilized by resonance within the quinolone ring.

The presence of two ionizable groups means the compound's net charge and, consequently, its solubility and membrane permeability, will be highly dependent on the pH of the surrounding medium.

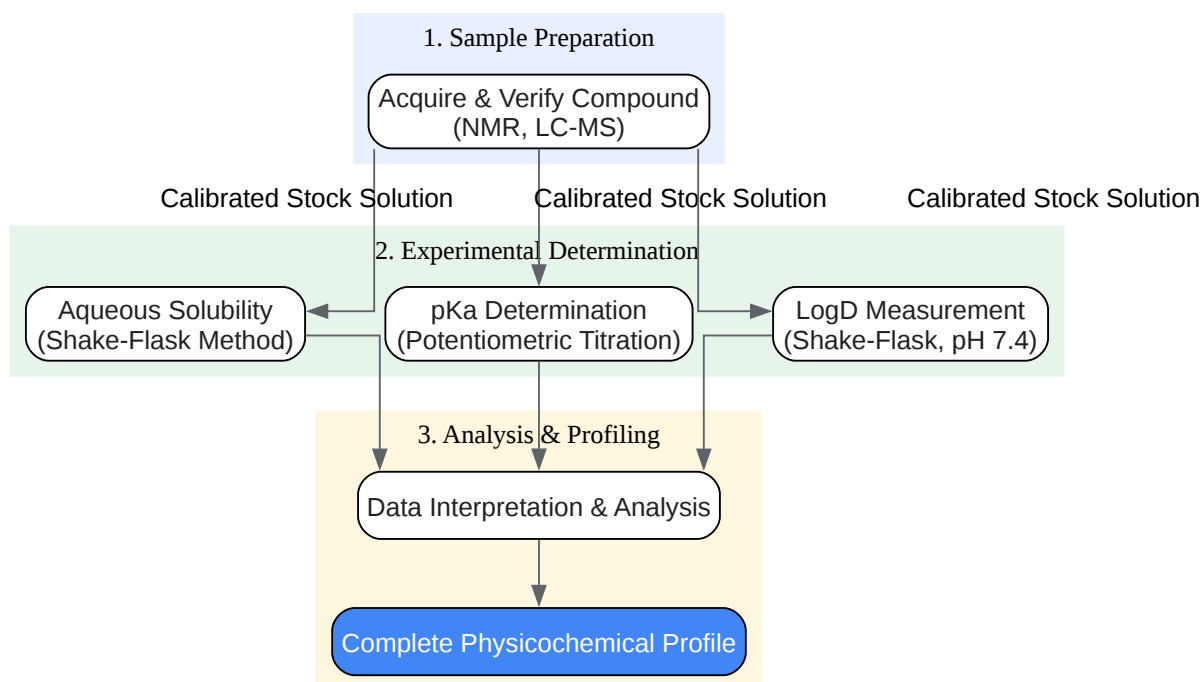
## Lipophilicity (LogP)

Lipophilicity, the affinity of a compound for a lipid-like environment, is a key parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The computationally derived XLogP3 value is 2.5, indicating a moderate level of lipophilicity.[3][4] This value suggests that the compound has a reasonable balance between aqueous solubility

and lipid membrane permeability, a desirable starting point for drug candidates. However, for an ionizable molecule like this, the distribution coefficient (LogD), which accounts for pH, is a more practically relevant measure.

## Experimental Characterization Workflows

To ensure scientific rigor, computationally predicted values must be confirmed by empirical data. The following section provides standardized, step-by-step protocols for determining the key physicochemical properties.



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Caption: High-level workflow for the experimental characterization of the compound.

## Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility.

- **Preparation:** Add an excess amount of the solid compound (e.g., 2-5 mg) to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a glass vial. The excess solid ensures that a saturated solution is achieved.
- **Equilibration:** Seal the vial and agitate it at a constant temperature (e.g., 25°C) for 24 hours. **Causality:** This extended period ensures the system reaches thermodynamic equilibrium between the dissolved and undissolved states.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid. **Causality:** This step is critical to separate the saturated supernatant from any remaining solid particles, which would artificially inflate the measured concentration.
- **Quantification:** Carefully withdraw an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method against a standard curve.
- **Validation:** The presence of solid material at the end of the experiment validates that a saturated solution was maintained.

## Protocol for Determining pKa (Potentiometric Titration)

This protocol determines the pKa values by monitoring pH changes during titration.

- **Sample Preparation:** Due to low aqueous solubility, a co-solvent system is required. Dissolve a precisely weighed amount of the compound in a mixture of methanol or DMSO and water (e.g., 50:50 v/v).
- **Titration Setup:** Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH.

- **Acidic Titration:** Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). Record the pH value after each incremental addition of the titrant.
- **Data Analysis:** Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first inflection point corresponds to the neutralization of the carboxylic acid, and the second to the neutralization of the hydroxyl group. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.
- **Validation:** The titration curve should show two distinct buffer regions, corresponding to the two ionizable groups.

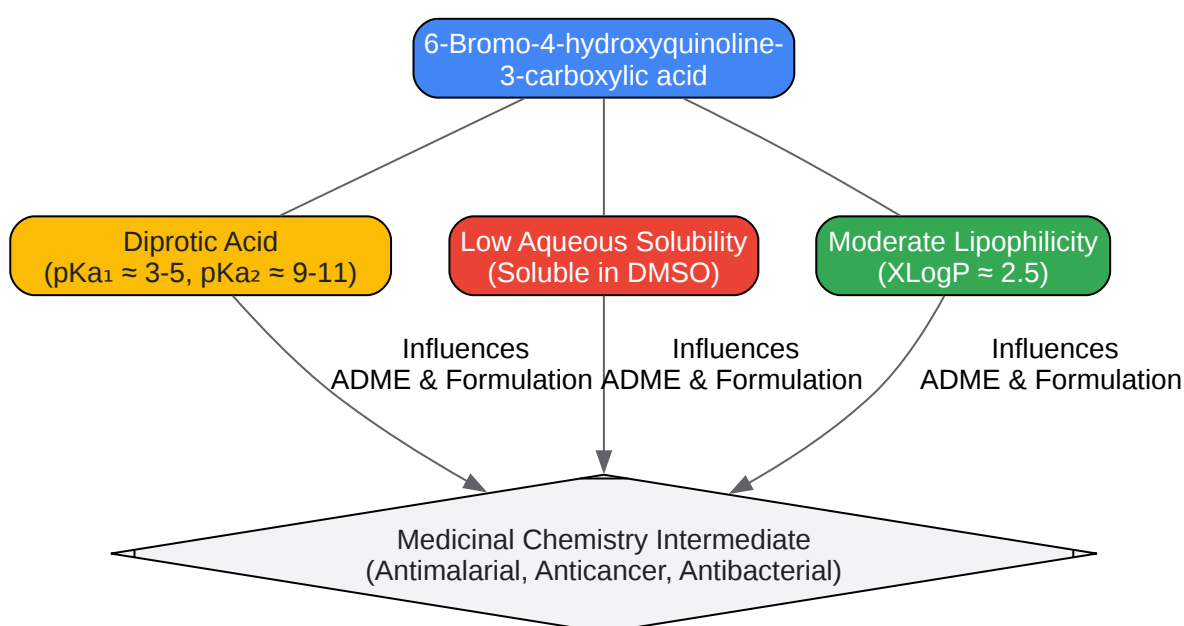
## Protocol for Determining Lipophilicity (LogD)

This method measures the compound's distribution between an aqueous and an organic phase at a physiologically relevant pH.

- **Phase Preparation:** Prepare a buffered aqueous phase (e.g., PBS at pH 7.4) and an immiscible organic phase (n-octanol). Pre-saturate each phase by mixing them vigorously for 24 hours and then separating them. Causality: Pre-saturation prevents volume changes during the experiment.
- **Distribution:** Add a known volume of the n-octanol and the buffered aqueous phase to a vial. Spike with a small amount of a concentrated stock solution of the compound (in DMSO).
- **Equilibration:** Shake the vial vigorously for several hours to allow the compound to partition between the two phases until equilibrium is reached.
- **Phase Separation:** Centrifuge the vial to ensure a clean separation of the two layers.
- **Quantification:** Carefully sample both the aqueous and n-octanol layers. Analyze the concentration of the compound in each phase by HPLC-UV.
- **Calculation:** The LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase:  $\text{LogD} = \log_{10}([\text{Compound}]_{\text{octanol}} / [\text{Compound}]_{\text{aqueous}})$ .

## Relevance in Medicinal Chemistry and Drug Development

The physicochemical properties of **6-Bromo-4-hydroxyquinoline-3-carboxylic acid** directly influence its potential as a scaffold in drug discovery.



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Caption: Relationship between the core scaffold, its properties, and applications.

- **Synthetic Handle:** The carboxylic acid group serves as a primary synthetic handle for amide bond formation, allowing for the attachment of various side chains to explore structure-activity relationships (SAR).

- **Chelating Moiety:** The 4-hydroxyquinoline core is a known metal-chelating motif. This property is the basis for the antimicrobial activity of related compounds, such as nitroxoline, which disrupt essential metal-dependent bacterial enzymes.[7]
- **Privileged Scaffold:** As a member of the 4-quinolone-3-carboxylic acid class, this compound belongs to a family with a proven track record of biological activity, including antibacterial, antitumor, and anti-HIV effects.[1] The bromine at the 6-position can be used to modulate electronic properties or serve as a site for further modification via cross-coupling reactions.

## Safety and Handling

According to aggregated GHS data, **6-Bromo-4-hydroxyquinoline-3-carboxylic acid** is classified as an eye irritant.[3][4]

- **Hazard Statement:** H319 - Causes serious eye irritation.[3][4]
- **Precautionary Measures:** Standard laboratory personal protective equipment (PPE), including safety glasses or goggles and gloves, should be worn when handling this compound. Avoid generating dust. In case of contact with eyes, rinse cautiously with water for several minutes.

## Conclusion

**6-Bromo-4-hydroxyquinoline-3-carboxylic acid** is a valuable building block for medicinal chemistry, endowed with a functionally rich and biologically relevant scaffold. Its moderate lipophilicity, dual acidic nature, and limited aqueous solubility are defining physicochemical characteristics that must be considered in its application. The experimental protocols detailed in this guide provide a robust framework for researchers to validate these properties, enabling the informed design and synthesis of next-generation therapeutic agents.

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